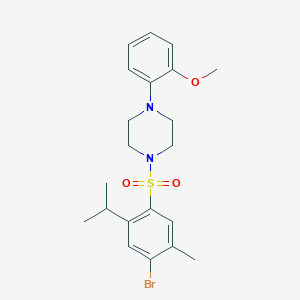

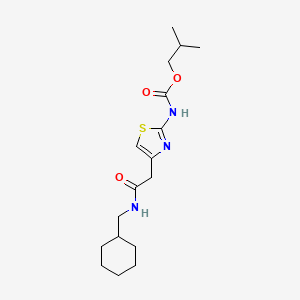

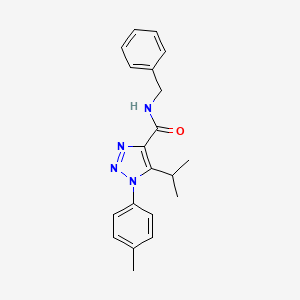

![molecular formula C12H26N2O3 B2998156 2-[4-(2,2-Diethoxyethyl)piperazin-1-yl]ethan-1-ol CAS No. 1466936-47-9](/img/structure/B2998156.png)

2-[4-(2,2-Diethoxyethyl)piperazin-1-yl]ethan-1-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-[4-(2,2-Diethoxyethyl)piperazin-1-yl]ethan-1-ol” is a chemical compound with the CAS Number: 1466936-47-9 . It has a molecular weight of 246.35 and its IUPAC name is 2-[4-(2,2-diethoxyethyl)-1-piperazinyl]ethanol . The compound is stored at a temperature of 4 degrees Celsius and is in liquid form .

Molecular Structure Analysis

The molecular formula of “2-[4-(2,2-Diethoxyethyl)piperazin-1-yl]ethan-1-ol” is C12H26N2O3 . The InChI code is 1S/C12H26N2O3/c1-3-16-12(17-4-2)11-14-7-5-13(6-8-14)9-10-15/h12,15H,3-11H2,1-2H3 .Physical And Chemical Properties Analysis

The compound is a liquid and is stored at a temperature of 4 degrees Celsius . It has a molecular weight of 246.35 and a molecular formula of C12H26N2O3 .Applications De Recherche Scientifique

Therapeutic Uses of Piperazine Derivatives

Piperazine and its derivatives have garnered significant attention in the pharmaceutical field due to their broad therapeutic applications. The molecule 2-[4-(2,2-Diethoxyethyl)piperazin-1-yl]ethan-1-ol, as a piperazine derivative, may share similar pharmacological potentials. Piperazine compounds have been explored for various therapeutic uses, including antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, cardio protectors, anti-inflammatory, and imaging agents. The flexibility in modifying the substituents on the piperazine ring significantly impacts the pharmacokinetic and pharmacodynamic properties of these molecules, opening avenues for discovering new drug-like elements for diverse diseases. This emphasizes the importance of piperazine-based molecules in drug discovery and design for various therapeutic applications (Rathi et al., 2016).

Anti-Mycobacterial Activity

Piperazine analogs have been documented to exhibit potent activity against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. The structural versatility of piperazine as a core component in molecular design has facilitated the development of potent anti-mycobacterial compounds. This review underscores the significant role of piperazine in medicinal chemistry, particularly in the design and rationale behind the structure-activity relationship (SAR) of anti-tuberculosis molecules. Such insights can guide medicinal chemists in developing safer, selective, and cost-effective anti-mycobacterial agents, highlighting the critical role of piperazine derivatives in addressing global health challenges related to tuberculosis (Girase et al., 2020).

DNA Binding and Imaging Applications

The interaction of piperazine derivatives with DNA, exemplified by the synthetic dye Hoechst 33258 and its analogues, demonstrates the potential of these compounds in bioimaging and as radioprotectors. Piperazine derivatives, due to their ability to bind selectively to the minor groove of double-stranded DNA, are used in chromosome and nuclear staining, flow cytometry, and analysis of nuclear DNA content values in plant cell biology. This property, along with their topoisomerase inhibition activity, positions piperazine-based compounds as valuable tools in molecular biology and pharmacology for studying DNA dynamics and for therapeutic interventions (Issar & Kakkar, 2013).

Safety and Hazards

Orientations Futures

Mécanisme D'action

Result of Action

The molecular and cellular effects of 2-[4-(2,2-Diethoxyethyl)piperazin-1-yl]ethan-1-ol’s action are currently unknown

Action Environment

Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and how it interacts with its targets . .

Propriétés

IUPAC Name |

2-[4-(2,2-diethoxyethyl)piperazin-1-yl]ethanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H26N2O3/c1-3-16-12(17-4-2)11-14-7-5-13(6-8-14)9-10-15/h12,15H,3-11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFOAIKNMSXNXMK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(CN1CCN(CC1)CCO)OCC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H26N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

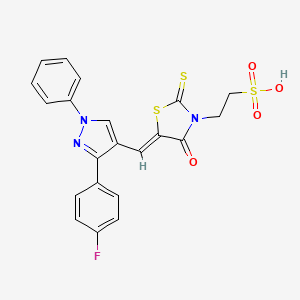

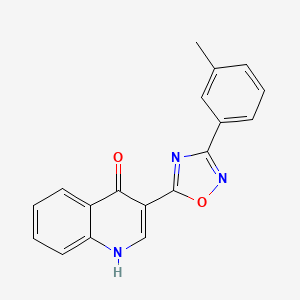

![2-Azabicyclo[2.1.1]hexane-4-carboxylic acid;hydrochloride](/img/structure/B2998083.png)

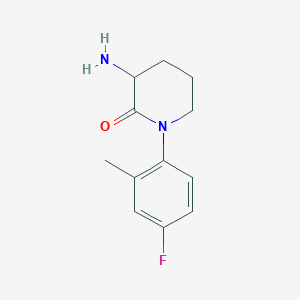

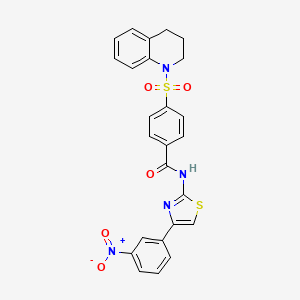

![N-(octahydrobenzo[b][1,4]dioxin-6-yl)-4-(1H-pyrazol-1-yl)benzenesulfonamide](/img/structure/B2998090.png)

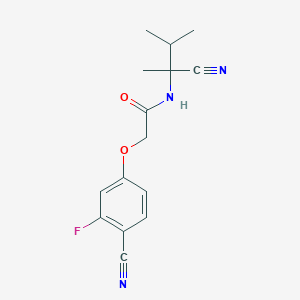

![2-(isopentylthio)-1H-benzo[d]imidazole](/img/structure/B2998091.png)